2-Azetidinomethyl-4'-carboethoxybenzophenone
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Overview
Description
2-Azetidinomethyl-4’-carboethoxybenzophenone is a chemical compound belonging to the class of benzophenone derivatives. It is characterized by the presence of an azetidine ring attached to a benzophenone core, with a carboethoxy group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinomethyl-4’-carboethoxybenzophenone typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Attachment to Benzophenone Core: The azetidine ring is then attached to the benzophenone core through a nucleophilic substitution reaction.
Introduction of the Carboethoxy Group: The carboethoxy group is introduced at the para position of the benzophenone core through esterification reactions.
Industrial Production Methods
Industrial production of 2-Azetidinomethyl-4’-carboethoxybenzophenone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
2-Azetidinomethyl-4’-carboethoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Scientific Research Applications
2-Azetidinomethyl-4’-carboethoxybenzophenone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Azetidinomethyl-4’-carboethoxybenzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It can bind to specific receptors, modulating their activity.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Signal Transduction: It can influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-Azetidinomethyl-4’-carboethoxybenzophenone: Unique due to its specific structure and functional groups.
4’-Azetidinomethyl-2-carboethoxybenzophenone: Similar structure but different positional isomer.
Ethyl 4-[2-(azetidin-1-ylmethyl)benzoyl]benzoate: Another benzophenone derivative with similar functional groups.
Uniqueness
2-Azetidinomethyl-4’-carboethoxybenzophenone stands out due to its unique combination of an azetidine ring, benzophenone core, and carboethoxy group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 4-[2-(azetidin-1-ylmethyl)benzoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-2-24-20(23)16-10-8-15(9-11-16)19(22)18-7-4-3-6-17(18)14-21-12-5-13-21/h3-4,6-11H,2,5,12-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBKJCNMULXUSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643697 |
Source
|
Record name | Ethyl 4-{2-[(azetidin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898754-59-1 |
Source
|
Record name | Ethyl 4-[2-(1-azetidinylmethyl)benzoyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898754-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-{2-[(azetidin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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